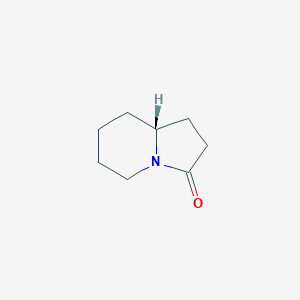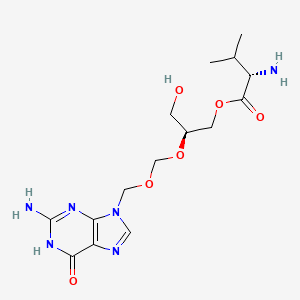
2-Bromo-3-iodobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3BrClIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method is the bromination of 3-iodobenzoyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts and boron reagents.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Coupling: Formation of biaryl or styrene derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-iodobenzoyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-iodobenzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic transformations. The presence of both bromine and iodine atoms enhances its reactivity and selectivity in coupling reactions, allowing for the formation of diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoyl chloride: Similar structure but lacks the bromine atom, making it less reactive in certain coupling reactions.
3-Bromo-2-iodobenzoyl chloride: Positional isomer with different reactivity and selectivity in synthetic applications.
2-Bromo-5-iodobenzoyl chloride: Another positional isomer with distinct chemical properties and applications.
Uniqueness
2-Bromo-3-iodobenzoyl chloride is unique due to the specific positioning of the bromine and iodine atoms, which provides a balance of reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C7H3BrClIO |
|---|---|
Molekulargewicht |
345.36 g/mol |
IUPAC-Name |
2-bromo-3-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3BrClIO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H |
InChI-Schlüssel |
LXOSUFWYLIBUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)





